1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a chlorophenyl group and a piperidine ring attached to a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a suitable diketone or dicarboxylic acid derivative.
Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Sulfamoylphenyl Group Attachment: The sulfamoylphenyl group is attached using a sulfonamide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nitrating agents like nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Comparison: 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is unique due to its specific structural features and potential therapeutic applications. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound is explored for its broader range of biological activities and potential as a drug candidate .
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3S/c23-17-5-3-15(4-6-17)20-11-12-21(27-26-20)28-13-1-2-16(14-28)22(29)25-18-7-9-19(10-8-18)32(24,30)31/h3-12,16H,1-2,13-14H2,(H,25,29)(H2,24,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYYNHZFVJTUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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